4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde

Description

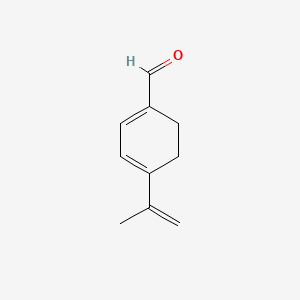

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde (CAS: 1197-15-5), also known as 1,3-p-menthadien-7-al or 4-isopropylcyclohexa-1,3-diene-1-carbaldehyde, is an alicyclic aldehyde with a conjugated diene system and an isopropyl substituent. Its structure features a cyclohexadiene ring substituted at the 4-position with a propenyl group (prop-1-en-2-yl) and a formyl group at the 1-position (Figure 1). This compound is notable for its role in fragrance formulations, particularly as a component of essential oils and flavoring agents .

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7H,1,4,6H2,2H3 |

InChI Key |

FTKCQUIAQYKLBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=C(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-Prop-1-en-2-ylcyclohexa-1,3-diene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the oxidation reaction, enhancing the yield and efficiency of the process. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Safranal (2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde)

Structural Similarities and Differences :

- Molecular Formula : C₁₀H₁₄O

- Substituents : Two methyl groups at the 6-position and one methyl group at the 2-position, compared to the isopropyl group in 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde.

- Synthesis : Safranal is synthesized via Diels-Alder reactions, such as between 3-methyl-2-butenal and 4-methoxypenta-1,3-diene, though with low stereoselectivity and high activation barriers (~23 kcal/mol) .

- Applications : A key component of saffron (Crocus sativus), contributing to its aroma. Extracted using solvents like hexane or acetonitrile .

4-Isopropylcyclohexa-1,3-dienecarboxylic Acid and Derivatives

Structural Modifications :

- Functional Group : Carboxylic acid replaces the aldehyde group.

- Derivatives : Amides (e.g., 4-isopropyl-N-phenylcyclohexa-1,3-dienecarboxamide) exhibit altered hydrogen-bonding patterns and crystallographic packing, as analyzed via SHELX and ORTEP-3 software .

Reactivity : The carboxylic acid group enhances polarity and solubility in aqueous media, contrasting with the lipophilic aldehyde. Derivatives are explored for pharmaceutical applications due to their hydrogen-bonding capabilities .

4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde

Isomeric Variation :

- Structure : Features a cyclohexene ring (single double bond) instead of the conjugated diene system in the 1,3-diene analog.

- Properties: Reduced conjugation lowers thermal stability and alters UV-Vis absorption profiles. This compound, also termed (S)-phellandral, is a monoterpenoid aldehyde found in Eucalyptus oils .

1-Methyl-4-(propan-2-ylidene)cyclohexene

Structural Simplicity :

- Substituents : A methyl group and an isopropylidene moiety replace the aldehyde and propenyl groups.

- Applications : Primarily a hydrocarbon intermediate in terpene synthesis, lacking the reactive aldehyde functionality .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Challenges : The α,β-unsaturated aldehyde group in 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde renders it susceptible to nucleophilic attacks, complicating purification .

- Crystallography : Hydrogen-bonding patterns in derivatives (e.g., carboxylic acid analogs) have been mapped using SHELX and graph-set analysis, revealing planar conformations stabilized by intermolecular interactions .

- Regulatory Considerations: Safranal’s genotoxicity profile underscores the need for rigorous safety evaluations of structurally similar aldehydes in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.